molecular formula C25H25ClN2O3S B455157 2-AMINO-4-{4-[(2-CHLOROPHENOXY)METHYL]-5-ETHYL-2-THIENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

2-AMINO-4-{4-[(2-CHLOROPHENOXY)METHYL]-5-ETHYL-2-THIENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B455157
M. Wt: 469g/mol
InChI Key: FAUIEJGBMQIJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-4-{4-[(2-CHLOROPHENOXY)METHYL]-5-ETHYL-2-THIENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines various functional groups, including an amino group, a chlorophenoxy group, a thienyl group, and a chromenyl cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{4-[(2-CHLOROPHENOXY)METHYL]-5-ETHYL-2-THIENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the thienyl and chromenyl intermediates, followed by their coupling through a series of reactions involving chlorophenoxy and amino groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound while minimizing waste and optimizing reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{4-[(2-CHLOROPHENOXY)METHYL]-5-ETHYL-2-THIENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-AMINO-4-{4-[(2-CHLOROPHENOXY)METHYL]-5-ETHYL-2-THIENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-AMINO-4-{4-[(2-CHLOROPHENOXY)METHYL]-5-ETHYL-2-THIENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-4-{4-[(2-CHLOROPHENOXY)METHYL]-5-ETHYL-2-THIENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H25ClN2O3S

Molecular Weight

469g/mol

IUPAC Name

2-amino-4-[4-[(2-chlorophenoxy)methyl]-5-ethylthiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C25H25ClN2O3S/c1-4-20-14(13-30-18-8-6-5-7-16(18)26)9-21(32-20)22-15(12-27)24(28)31-19-11-25(2,3)10-17(29)23(19)22/h5-9,22H,4,10-11,13,28H2,1-3H3

InChI Key

FAUIEJGBMQIJQZ-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(S1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)COC4=CC=CC=C4Cl

Canonical SMILES

CCC1=C(C=C(S1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)COC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.